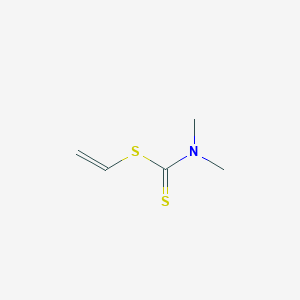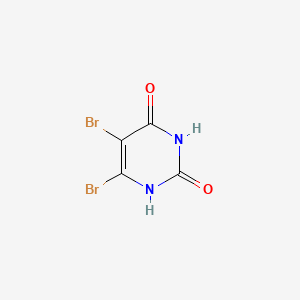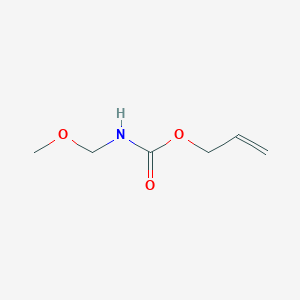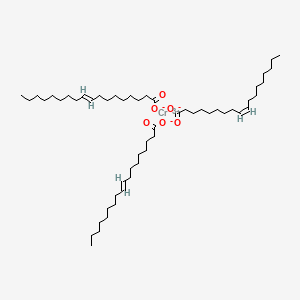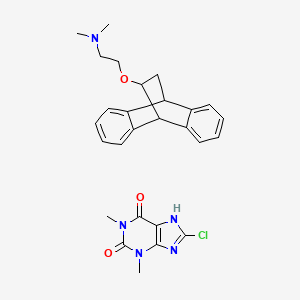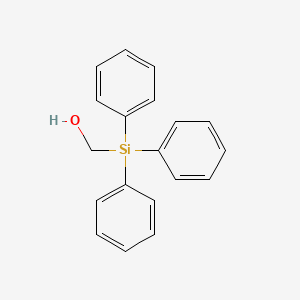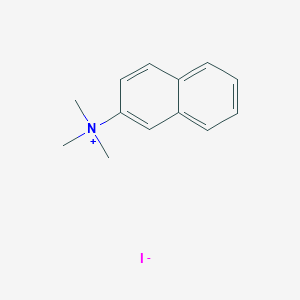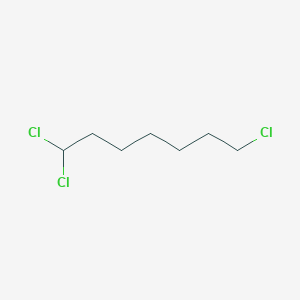![molecular formula C25H30O5 B14712873 Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate CAS No. 14151-80-5](/img/structure/B14712873.png)
Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate is a chemical compound with the CAS number 14151-80-5 . This compound is known for its unique structure, which includes a cyclooctylidene group attached to a hydroxyphenylmethyl group, further linked to a phenyl acetate moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions
Análisis De Reacciones Químicas
Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate can be compared with similar compounds such as:
4-Methoxyphenylacetic acid: This compound has a similar phenylacetic acid structure but with a methoxy group instead of a cyclooctylidene group.
Phenylacetic acid: A simpler compound with a phenyl group attached to an acetic acid moiety.
4-Chlorophenylacetic acid: Similar to phenylacetic acid but with a chlorine substituent on the phenyl ring.
Propiedades
Número CAS |
14151-80-5 |
|---|---|
Fórmula molecular |
C25H30O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate |
InChI |
InChI=1S/C23H26O3.C2H4O2/c1-17(24)26-22-15-11-20(12-16-22)23(19-9-13-21(25)14-10-19)18-7-5-3-2-4-6-8-18;1-2(3)4/h9-16,25H,2-8H2,1H3;1H3,(H,3,4) |
Clave InChI |
TUIZVENXNDTJCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C(=C2CCCCCCC2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
